DG-051

Übersicht

Beschreibung

DG-051 is a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4, a pro-inflammatory molecule. This compound has shown promise in the prevention of heart attacks by reducing the production of leukotriene B4 .

Wissenschaftliche Forschungsanwendungen

DG-051 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of leukotriene A4 hydrolase. In biology and medicine, it is being investigated for its potential to prevent heart attacks by reducing inflammation. The compound is also used in industrial research to develop new anti-inflammatory drugs .

Wirkmechanismus

DG-051 exerts its effects by inhibiting leukotriene A4 hydrolase, thereby reducing the production of leukotriene B4. This reduction in leukotriene B4 levels leads to decreased inflammation and a lower risk of heart attacks. The molecular target of this compound is leukotriene A4 hydrolase, and the pathway involved is the leukotriene biosynthesis pathway .

Biochemische Analyse

Biochemical Properties

DG-051 plays a crucial role in biochemical reactions by inhibiting leukotriene A4 hydrolase, an enzyme that catalyzes the rate-determining step in the synthesis of leukotriene B4 (LTB4). This inhibition is achieved with an IC50 value of 47 nM . Additionally, this compound inhibits the aminopeptidase activity of LTA4H with IC50 values of 72 nM and 150 nM when tested using the substrates L-alanine p-nitroanilide and prolyl-glycyl-proline peptide, respectively . These interactions suggest that this compound can potentially lead to the accumulation of prolyl-glycyl-proline peptide in vivo .

Cellular Effects

This compound has been shown to influence various cellular processes. By inhibiting leukotriene A4 hydrolase, this compound reduces the production of leukotriene B4, a potent inflammatory mediator. This reduction in leukotriene B4 levels can modulate inflammatory responses in different cell types, including immune cells . Furthermore, this compound’s inhibition of aminopeptidase activity may affect cellular metabolism and protein turnover, leading to changes in cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to leukotriene A4 hydrolase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, reducing the levels of this pro-inflammatory mediator . Additionally, this compound’s inhibition of the aminopeptidase activity of leukotriene A4 hydrolase suggests that it may also interfere with the degradation of specific peptides, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least two years . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, suggesting that it does not rapidly degrade . Long-term exposure to this compound in cell cultures has been associated with sustained reductions in leukotriene B4 levels and modulation of inflammatory responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits leukotriene A4 hydrolase and reduces leukotriene B4 levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of leukotrienes. By inhibiting leukotriene A4 hydrolase, this compound disrupts the production of leukotriene B4, a key mediator in inflammatory responses . This inhibition can affect metabolic flux and alter the levels of various metabolites involved in inflammation and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s high oral bioavailability (>80% across species) suggests efficient absorption and distribution in the body . This compound’s interactions with transporters and binding proteins may influence its localization and accumulation in specific tissues, thereby affecting its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with leukotriene A4 hydrolase. This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit the enzyme . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .

Vorbereitungsmethoden

The synthesis of DG-051 involves several steps. One method includes the reaction of 4-iodophenol with potassium tert-butoxide in dimethylformamide, followed by the addition of a tosylate compound. The reaction mixture is heated and then worked up to yield the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

DG-051 undergoes various chemical reactions, including substitution and reduction. Common reagents used in these reactions include potassium tert-butoxide, dimethylformamide, and sodium hydroxide. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .

Vergleich Mit ähnlichen Verbindungen

DG-051 is unique in its high potency and selectivity for leukotriene A4 hydrolase. Similar compounds include SC-57461A and Bestatin hydrochloride, which also inhibit aminopeptidases but with different selectivity profiles and potencies . This compound stands out due to its high oral bioavailability and effectiveness in reducing leukotriene B4 levels .

Eigenschaften

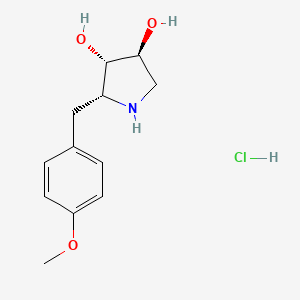

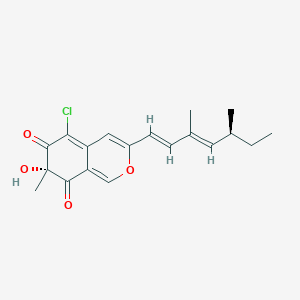

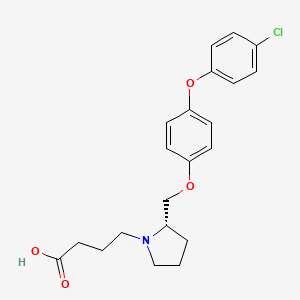

IUPAC Name |

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCTYSQBVIGZRU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929916-05-2 | |

| Record name | DG-051 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DG-051 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid (DG-051) exert its therapeutic effect?

A1: this compound functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) [, ]. LTA4H is an enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, this compound effectively reduces LTB4 production, thereby mitigating the inflammatory response. This mechanism of action makes this compound a promising therapeutic candidate for inflammatory diseases such as myocardial infarction, stroke, inflammatory bowel disease, and asthma [, ].

Q2: What is the structural basis for the high potency and selectivity of this compound towards LTA4H?

A2: The development of this compound involved a combination of fragment-based crystallography screening and iterative medicinal chemistry optimization []. This approach allowed researchers to identify key structural features contributing to high binding affinity and selectivity for LTA4H. While the publications provided don't detail specific SAR studies, they emphasize that ligand efficiency was closely monitored throughout the optimization process, leading to the identification of this compound with a Kd of 26 nM for LTA4H [].

Q3: What are the pharmacokinetic properties of this compound that make it suitable for clinical development?

A3: this compound exhibits favorable pharmacokinetic properties, including high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species) []. These characteristics are crucial for achieving therapeutic concentrations in vivo and support the feasibility of oral administration for clinical use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)